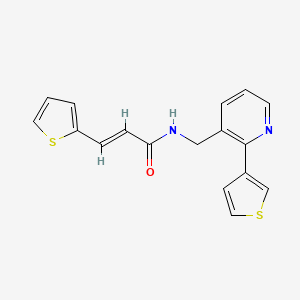

(E)-5-(furan-2-ylmethylene)-3-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

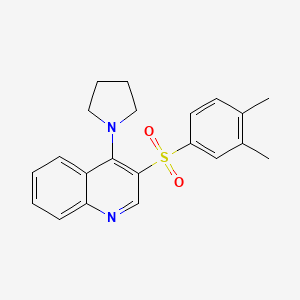

This compound is a chemical with the molecular formula C21H22N4O3S . It is a complex organic molecule that contains several functional groups, including a furan ring, a thioxothiazolidinone ring, and a methylpiperazine group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is a thioxothiazolidinone ring, which is a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms. Additionally, the compound contains a 4-methylpiperazine group, which is a six-membered ring containing two nitrogen atoms and four carbon atoms .Aplicaciones Científicas De Investigación

Inhibition of Tumor Growth and Angiogenesis : Thioxothiazolidin-4-one derivatives have shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, indicating their potential as anticancer therapies. The derivatives significantly reduced ascites tumor volume and cell number while increasing the lifespan of mice with Ehrlich Ascites Tumor (EAT), along with suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells : Specific thiazolidinone compounds containing furan moiety exhibited moderate to strong antiproliferative activity in a dose-dependent manner in human leukemia cell lines. The compounds 5e and 5f were particularly noted for their potent anticancer activity, demonstrating the importance of electron-donating groups for their efficacy (Chandrappa et al., 2009).

Antifibrotic Applications

- Antifibrotic and Anticancer Action : Amino(imino)thiazolidinone derivatives were synthesized and evaluated for their antifibrotic and anticancer activities. Certain compounds showed significant reduction in the viability of fibroblasts without possessing an anticancer effect, highlighting their potential in antifibrotic therapy. These findings suggest that thiazolidinone derivatives could be promising candidates for further testing as antifibrotic agents, with effects comparable to Pirfenidone and without scavenging superoxide radicals (Kaminskyy et al., 2016).

Antimicrobial Applications

- Antimicrobial Agents : Some thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents. These compounds showed promising results in inhibiting the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Patel et al., 2012).

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could include investigating its potential uses in various fields, such as pharmaceuticals, due to the medicinal significance of furan derivatives . Additionally, further studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards.

Propiedades

IUPAC Name |

(5E)-5-(furan-2-ylmethylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-18-7-9-19(10-8-18)15(21)5-2-6-20-16(22)14(25-17(20)24)12-13-4-3-11-23-13/h3-4,11-12H,2,5-10H2,1H3/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAVIOVQHABPOO-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)

![Ethyl 5-nitro-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2571368.png)

![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2571372.png)

![2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone](/img/structure/B2571378.png)

![N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2571379.png)

![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2571380.png)

![8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2571381.png)